molecular formula C15H10F3NOS B2367790 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 212691-83-3

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2367790
CAS No.: 212691-83-3
M. Wt: 309.31
InChI Key: MWBAAKWAOCRHID-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile is a benzenecarbonitrile derivative featuring a trifluoromethyl group at position 5 and a sulfanyl (thioether) group at position 2, which is further substituted with a 4-methoxyphenyl moiety. The trifluoromethyl group imparts strong electron-withdrawing effects, while the 4-methoxy group on the phenylsulfanyl substituent provides electron-donating properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NOS/c1-20-12-3-5-13(6-4-12)21-14-7-2-11(15(16,17)18)8-10(14)9-19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBAAKWAOCRHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production. The use of environmentally benign reagents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

The primary application of 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile lies in its anticancer properties. Recent studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that derivatives of this compound can inhibit the growth of human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HeLa (cervical cancer)

The cytotoxic activity was assessed using the MTT assay, which measures cell viability. The results indicated that certain derivatives exhibited IC50 values ranging from 3.6 µM to 11.0 µM, suggesting potent anticancer activity .

Cell LineIC50 Value (µM)Reference
MCF-74.5
HCT-1163.6
HeLa11.0

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake, while the sulfanyl group is essential for biological activity.

Other Biological Activities

In addition to its anticancer properties, there are indications that this compound may possess other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although further research is needed to substantiate these claims.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The compound’s closest analogs, identified from literature, differ primarily in substituents on the aromatic rings and the nature of the linking group (sulfanyl vs. ether). Key examples include:

2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile (CAS 477866-76-5)
  • Structural Difference : The sulfanyl group is attached to a 3-chlorophenyl ring instead of 4-methoxyphenyl.
  • Molecular Weight : 313.73 g/mol .
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile (CAS 477867-25-7)
  • Structural Difference: An ether (phenoxy) group replaces the sulfanyl linkage.
  • Impact : The oxygen atom increases polarity, lowering lipophilicity (predicted density = 1.29 g/cm³) compared to sulfanyl analogs. This may improve aqueous solubility but reduce bioavailability.
  • Molecular Weight : 277.24 g/mol .
4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
  • Structural Difference: A thiazolidinone-linked phenoxy group replaces the sulfanyl substituent.
  • Impact: The thiazolidinone moiety introduces hydrogen-bonding capacity, which could enhance target binding in biological systems.
  • Molecular Formula : C₁₉H₁₄F₃N₂O₄S (complexity = 378) .

Physicochemical Properties

Compound Name Substituent Linking Group Molecular Weight (g/mol) XLogP3/Density Key Functional Groups
Target Compound 4-Methoxyphenyl Sulfanyl ~309 (estimated) ~4.8 (estimated) Trifluoromethyl, Carbonitrile
2-[(3-Chlorophenyl)sulfanyl]-... (CAS 477866-76-5) 3-Chlorophenyl Sulfanyl 313.73 5.2 Trifluoromethyl, Carbonitrile
2-(4-Methylphenoxy)-... (CAS 477867-25-7) 4-Methylphenyl Ether 277.24 1.29 g/cm³ (density) Trifluoromethyl, Carbonitrile

Notes:

  • The target compound’s 4-methoxy group likely reduces lipophilicity (vs. 3-chloro analog) while maintaining moderate solubility in organic solvents.
  • Sulfanyl-linked compounds exhibit higher stability to hydrolysis compared to esters but are more oxidizable than ethers .

Research Implications

  • Synthetic Accessibility : Sulfanyl-linked compounds may require protection during oxidation-prone reactions, whereas ethers are more stable but less reactive .

Biological Activity

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile, also known by its CAS number 212691-83-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10F3NOS. The structure features a trifluoromethyl group and a methoxyphenyl sulfanyl moiety, which are significant for its biological activity.

PropertyValue
Molecular Weight323.30 g/mol
Melting PointNot explicitly stated
SolubilitySoluble in organic solvents
CAS Number212691-83-3

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit potent anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival .

Mechanism of Action :
The anticancer effects are often attributed to the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, the compound may induce apoptosis in cancer cells .

Antimicrobial Activity

There is emerging evidence that compounds similar to this benzonitrile derivative possess antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains and fungi, potentially by disrupting cell membrane integrity or inhibiting essential metabolic pathways .

Case Study :
One study demonstrated that a related compound significantly reduced the viability of Staphylococcus aureus in vitro, highlighting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. The presence of electron-withdrawing groups like trifluoromethyl enhances its lipophilicity and bioavailability, which are critical for effective biological activity .

Key Findings from SAR Studies:

  • Trifluoromethyl Substitution : Enhances potency against cancer cell lines.
  • Methoxy Group : Contributes to increased solubility and interaction with biological targets.
  • Sulfanyl Linkage : Plays a role in the modulation of biological activity through redox reactions.

Toxicology and Safety Profile

While many studies focus on the efficacy of such compounds, it is equally important to assess their safety profiles. Preliminary toxicological assessments indicate that derivatives of this compound exhibit low cytotoxicity at therapeutic concentrations. Further studies are necessary to establish comprehensive safety data .

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